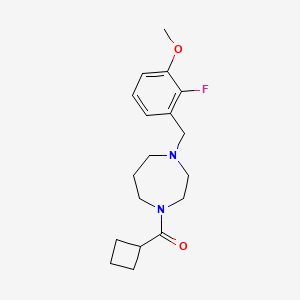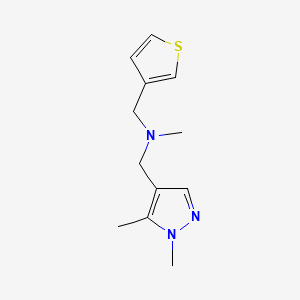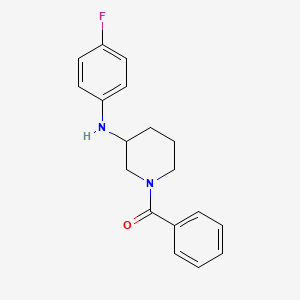
1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of diazepanes, which are known for their anxiolytic and sedative effects. CFM-2 has been found to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic properties.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been found to exhibit anxiolytic and sedative effects, suggesting its potential use as a treatment for anxiety disorders and insomnia.
Mécanisme D'action
The exact mechanism of action of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane is not fully understood. However, it has been proposed that 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane exerts its pharmacological effects by modulating the activity of various neurotransmitter systems in the brain. For example, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been found to enhance the activity of the GABAergic system, which is known to have anxiolytic and sedative effects. 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has also been shown to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and Physiological Effects
1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been shown to have anxiolytic and sedative effects in animal models, suggesting its potential use as a treatment for anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane has been extensively studied, and its pharmacological properties have been well characterized. However, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been extensively studied.
Orientations Futures
There are several future directions for research on 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane. One potential area of research is the development of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane derivatives with improved pharmacological properties. For example, 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane derivatives that exhibit higher selectivity for specific neurotransmitter systems or have improved pharmacokinetics could be developed. Another potential area of research is the investigation of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane as a potential treatment for other diseases, such as Alzheimer's disease or Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane and its potential toxicity profile.
Propriétés
IUPAC Name |
cyclobutyl-[4-[(2-fluoro-3-methoxyphenyl)methyl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-23-16-8-3-7-15(17(16)19)13-20-9-4-10-21(12-11-20)18(22)14-5-2-6-14/h3,7-8,14H,2,4-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRWQHBHBWMJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CN2CCCN(CC2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-4-(2-fluoro-3-methoxybenzyl)-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)phenyl]-2-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3816900.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3816912.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-6-methoxypyrimidin-4-amine](/img/structure/B3816914.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B3816916.png)
![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B3816917.png)

![3-cyclopropyl-5-{[3-(2-methylphenoxy)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B3816932.png)
![3-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3816935.png)
![2-[4-(2,6-dimethoxy-4-pyrimidinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B3816943.png)
![N-[2-(1H-indol-1-yl)ethyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3816945.png)

![3-(1H-pyrazol-1-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]benzamide](/img/structure/B3816962.png)
![3-[(cyclohexylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3816974.png)
![1-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B3816994.png)